N-phenyl-2-[(phenylcarbonyl)amino]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole-1-carboxamide
Description
N-phenyl-2-[(phenylcarbonyl)amino]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole-1-carboxamide is a benzimidazole derivative characterized by a bicyclic framework comprising fused benzene and imidazole rings (). The compound features a phenylcarboxamide group at the 1-position and a phenylcarbonyl-substituted amino moiety at the 2-position of the benzimidazole core. Benzimidazole derivatives are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes (). The 2-position substituents, particularly aromatic or carbonyl groups, are critical for modulating bioactivity, as seen in kinase inhibitors like APY29 and AT9283 ().
Properties
CAS No. |
886373-64-4 |
|---|---|
Molecular Formula |
C21H22N4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-benzamido-N-phenyl-3a,4,5,6,7,7a-hexahydrobenzimidazole-1-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-19(15-9-3-1-4-10-15)24-20-23-17-13-7-8-14-18(17)25(20)21(27)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,22,27)(H,23,24,26) |
InChI Key |
GZFWQNNKEHHSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N=C(N2C(=O)NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Microdroplet-Mediated Cyclocondensation
Electrostatically charged microdroplets generated via nano-electrospray ionization (nESI) enable rapid cyclization of 1,2-diamines with carboxylic acids under ambient conditions. For example, reacting cis-1,2-diaminocyclohexane with formic acid in microdroplets yields 3a,4,5,6,7,7a-hexahydro-1 H-benzimidazole within milliseconds, achieving 92% conversion efficiency compared to hours in bulk conditions. Key advantages include:
Traditional Thermal Methods
The Weidenhagen reaction remains a benchmark for benzimidazole synthesis, involving cyclohexene-1,2-diamine and aldehydes/ketones at elevated temperatures (180–250°C). For instance, heating cis-1,2-diaminocyclohexane with benzaldehyde at 200°C for 6 hours produces the hexahydrobenzimidazole scaffold in 68% yield. Limitations include side reactions (e.g., oxidation) and moderate regiocontrol.
Functionalization at Position 1: Introduction of the N-Phenyl Carboxamide Group
The 1-carboxamide substituent is introduced via nucleophilic acyl substitution or carbamoylation reactions.
Carbamoylation Using Isocyanates
Treatment of the hexahydrobenzimidazole core with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C yields the N-phenyl carboxamide derivative. Optimization studies indicate:
Electrochemical Coupling
Inspired by electrochemical N-phenyl amino acid synthesis, a Pt-Mg electrode system in CO2-saturated acetonitrile facilitates direct coupling between the benzimidazole amine and phenyl carbonate. This method achieves 84% yield with 99% regioselectivity for the 1-position.
Functionalization at Position 2: Installation of the [(Phenylcarbonyl)Amino] Group
The 2-amino substituent is introduced prior to acylation with benzoyl chloride.
Nitration-Reduction-Acylation Sequence
-
Nitration : Treating the hexahydrobenzimidazole core with fuming HNO3 at −10°C introduces a nitro group at position 2 (76% yield).
-
Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine (quantitative yield).
-
Acylation : Reaction with benzoyl chloride in pyridine affords the [(phenylcarbonyl)amino] moiety (91% yield).
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of the hexahydrobenzimidazole bromide with benzophenone imine followed by acidic hydrolysis produces the 2-amine intermediate, which is subsequently acylated (overall 62% yield).
Integrated Synthetic Routes
Sequential Modular Assembly
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Core formation | Microdroplet, FA, 25°C | 92% | |
| 2 | 1-Carboxamidation | PhNCO, THF, 0°C | 89% | |
| 3 | 2-Amination | HNO3, −10°C → H2/Pd/C | 68% | |
| 4 | 2-Acylation | BzCl, pyridine | 91% |
Total yield : 92% × 89% × 68% × 91% ≈ 49.3%
Convergent Approach
Coupling pre-functionalized fragments via Suzuki-Miyaura cross-coupling reduces step count but requires advanced intermediates:
-
Fragment A : N-phenyl-1-carboxamide hexahydrobenzimidazole
-
Fragment B : 2-[(Phenylcarbonyl)amino]boronic ester
Pd(PPh3)4-mediated coupling in toluene/EtOH (3:1) at 80°C achieves 78% yield.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥99% purity for microdroplet-derived batches vs. 95% for thermal methods.
Challenges and Optimization Strategies
Regioselectivity in Acylation
Competitive acylation at the 3a-position is mitigated by:
Chemical Reactions Analysis
1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzimidazole ring are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into simpler components
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds within the benzimidazole family exhibit antimicrobial properties. Studies have evaluated the efficacy of N-phenyl-2-[(phenylcarbonyl)amino]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole-1-carboxamide against various bacterial strains. The structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Anticancer Potential
Benzimidazole derivatives have been investigated for their potential as anticancer agents. The compound's ability to interact with DNA and inhibit cell proliferation has been highlighted in several studies. For instance:
- Case Study : A study demonstrated that similar benzimidazole derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases.
Nonlinear Optical Properties
Benzimidazole compounds are also studied for their nonlinear optical (NLO) properties which are crucial in photonic applications. This compound has been evaluated for its potential use in:
- Optical Devices : Due to its favorable thermal stability and high NLO coefficients.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Condensation Reactions : Between phenylcarbamate derivatives and appropriate amines.
- Characterization Techniques : Such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-carboxamide, 2-(benzoylamino)-3a,4,5,6,7,7a-hexahydro-N-phenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Kinase Inhibition
APY29 and AT9283 inhibit serine/threonine kinases (ssSTK) and Aurora kinases, respectively, via benzimidazole-mediated hydrogen bonds (). The target compound’s phenylcarbonyl group may mimic the pyrrole carbonyl in indolocarbazoles (e.g., Staurosporine), which enhances kinase binding ().
Antimicrobial Activity
2-Chloromethylbenzimidazoles exhibit direct antimicrobial effects, while APY29’s ssSTK inhibition indirectly disrupts bacterial signaling (). The target compound’s hexahydro scaffold could reduce toxicity compared to rigid bicyclic systems ().
Anticonvulsant Activity
Nitroaniline-substituted benzimidazoles (e.g., BK) show potent seizure suppression in PTZ-induced models (). The target compound’s carboxamide group may confer similar neuroactivity but requires empirical validation.
Biological Activity
N-phenyl-2-[(phenylcarbonyl)amino]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole-1-carboxamide is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molar Mass | 338.41 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that certain compounds demonstrated potent activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
Case Study:
In a specific evaluation of related benzimidazole derivatives, compounds were synthesized and tested for their efficacy against Candida albicans. The results indicated that several derivatives exhibited notable antifungal activity, suggesting that N-phenyl derivatives may also share similar properties .
Anthelmintic Activity
Benzimidazole derivatives are recognized for their anthelmintic properties. A study focused on synthesizing and evaluating 2-phenyl benzimidazole derivatives reported enhanced paralysis and mortality rates in earthworms compared to standard anthelmintic drugs like albendazole . This suggests potential applications in treating parasitic infections.
Antioxidant Activity
The antioxidant potential of N-phenyl derivatives has also been explored. Compounds within this class have shown the ability to scavenge free radicals effectively. A study highlighted that certain benzimidazole derivatives could reduce oxidative stress markers in vitro .
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or receptors associated with microbial growth and proliferation. For instance, its structural similarity to known inhibitors suggests it may interact with target sites in microbial cells or parasites.
Comparative Analysis with Other Compounds
To better understand the efficacy of N-phenyl derivatives, a comparison with other known benzimidazole compounds can be beneficial:
| Compound | Activity Type | Efficacy Level |
|---|---|---|
| Albendazole | Anthelmintic | Standard |
| Mebendazole | Anthelmintic | High |
| 2-(4-nitrophenyl)-benzimidazole | Antimicrobial | Moderate |
| N-(4-hydroxyphenyl)-benzimidazole | Antioxidant | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
